molecular formula C14H20N6S2 B15183807 Carbonothioic dihydrazide, N''-((cyclopentylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-21-6

Carbonothioic dihydrazide, N''-((cyclopentylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B15183807
CAS No.: 127142-21-6
M. Wt: 336.5 g/mol
InChI Key: NWIGGJNBNLBREV-LICLKQGHSA-N
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Description

Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:

    Condensation reactions: Combining smaller molecules to form the desired compound.

    Cyclization reactions: Forming ring structures that are part of the compound.

    Thioamide formation: Introducing sulfur-containing groups into the molecule.

Industrial Production Methods

Industrial production of such complex compounds often involves scaling up laboratory methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.

Industry

In industry, it may find applications in the synthesis of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to modulate biological pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Compounds with similar thioamide groups.

    Hydrazones: Compounds with similar hydrazide groups.

    Pyridine derivatives: Compounds with similar pyridine rings.

Uniqueness

The uniqueness of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

127142-21-6

Molecular Formula

C14H20N6S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-cyclopentyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C14H20N6S2/c1-10(12-8-4-5-9-15-12)17-19-14(22)20-18-13(21)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,16,18,21)(H2,19,20,22)/b17-10+

InChI Key

NWIGGJNBNLBREV-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1CCCC1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1CCCC1)C2=CC=CC=N2

Origin of Product

United States

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